molecular formula C16H11BrClN3O B11676415 3-bromo-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide

Cat. No.: B11676415
M. Wt: 376.63 g/mol
InChI Key: UZJXJDRUPQKGST-DJKKODMXSA-N
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Description

3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a chloro-substituted indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3-chloro-1H-indole-2-carbaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]benzohydrazide is unique due to the presence of the indole moiety, which imparts distinct biological activity and chemical reactivity. The combination of bromine and chlorine substituents further enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-chloro-1H-indol-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H11BrClN3O/c17-11-5-3-4-10(8-11)16(22)21-19-9-14-15(18)12-6-1-2-7-13(12)20-14/h1-9,20H,(H,21,22)/b19-9+

InChI Key

UZJXJDRUPQKGST-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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